9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a pyridazine ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of 3-acyl-quinolin-2-one with hydrazine derivatives followed by cyclization can yield the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as indium(III) chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to modify the quinoline ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline ketones, while substitution reactions can produce various quinoline derivatives .
Scientific Research Applications
9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit DNA gyrase, an enzyme crucial for bacterial replication, thereby exhibiting antibacterial activity . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogenous base with a similar structure but lacking the pyridazine ring.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position and a quinoline backbone.
Quinolines and Quinolones: These compounds share the quinoline core but differ in functional groups and substitutions.
Uniqueness
9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one is unique due to its fused pyridazine-quinoline structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
477713-16-9 |
---|---|
Molecular Formula |
C12H8ClN3O2 |
Molecular Weight |
261.66 g/mol |
IUPAC Name |
9-chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one |
InChI |
InChI=1S/C12H8ClN3O2/c1-6-11-9(5-14-15-6)8-4-7(13)2-3-10(8)16(18)12(11)17/h2-5,18H,1H3 |
InChI Key |
CHQYYDGWQWGJRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CN=N1)C3=C(C=CC(=C3)Cl)N(C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.